Ibuprofen sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イブプロフェンナトリウムは、痛みを和らげ、発熱を抑え、炎症を軽減するために広く使用されている非ステロイド性抗炎症薬(NSAID)です。イブプロフェンのナトリウム塩であり、溶解度と吸収速度が向上するため、作用発現が早くなります。この化合物は、頭痛、歯痛、月経痛、筋肉痛、関節炎、軽度の怪我などの症状の治療に一般的に使用されます。

2. 製法

合成経路と反応条件: イブプロフェンナトリウムの合成は、通常、以下の手順で行われます。

フリーデル・クラフツアシル化: イソブチルベンゼンは、塩化アルミニウムなどのルイス酸触媒の存在下で、無水酢酸と反応して4-イソブチルアセトフェノンを生成します。

加水分解と酸化: 4-イソブチルアセトフェノンは、加水分解と酸化を受けて、4-イソブチルフェニル酢酸を生成します。

イブプロフェンの生成: 4-イソブチルフェニル酢酸は、その後、エステル化や加水分解などの反応を経て、イブプロフェンに変換されます。

ナトリウム塩への変換: 最後に、イブプロフェンは水酸化ナトリウムと反応して、イブプロフェンナトリウムを生成します

工業的生産方法: イブプロフェンナトリウムの工業的生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 連続フロー合成や環境に優しい触媒の使用は、工業的生産における進歩の一部です .

反応の種類:

エステル化: イブプロフェンナトリウムはエステル化反応を起こしてエステルを生成することができます。エステルは、溶解度と吸収特性を改善することができます.

一般的な試薬と条件:

エステル化: 通常、アルコールと酸触媒を使用します。

塩形成: 水酸化ナトリウムなどの塩基との反応を行います。

ハロゲン化: 塩素や臭素などのハロゲン化剤を使用します。

生成される主な生成物:

エステル: エステル化反応から生成されます。

塩: 塩基との反応から生成されます。

ハロゲン化化合物: ハロゲン化反応から生成されます.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen sodium typically involves the following steps:

Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-isobutylacetophenone.

Hydrolysis and Oxidation: The 4-isobutylacetophenone undergoes hydrolysis and oxidation to form 4-isobutylphenylacetic acid.

Formation of Ibuprofen: The 4-isobutylphenylacetic acid is then converted to ibuprofen through a series of reactions, including esterification and hydrolysis.

Conversion to Sodium Salt: Finally, ibuprofen is reacted with sodium hydroxide to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous-flow synthesis and the use of environmentally friendly catalysts are some of the advancements in industrial production .

Types of Reactions:

Esterification: this compound can undergo esterification reactions to form esters, which can improve its solubility and absorption characteristics.

Salt Formation: The formation of salts, such as this compound, is crucial for modifying the drug’s solubility and bioavailability.

Halogenation: this compound can undergo halogenation reactions, where halogen atoms are introduced into the molecule.

Common Reagents and Conditions:

Esterification: Typically involves the use of alcohols and acid catalysts.

Salt Formation: Involves the reaction with bases such as sodium hydroxide.

Halogenation: Involves the use of halogenating agents like chlorine or bromine.

Major Products Formed:

Esters: Formed from esterification reactions.

Salts: Formed from reactions with bases.

Halogenated Compounds: Formed from halogenation reactions.

科学的研究の応用

イブプロフェンナトリウムは、幅広い科学研究における応用があります。

化学: NSAIDの合成と反応の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスと炎症経路への影響について研究されています。

医学: 痛み管理と抗炎症治療の臨床研究で広く使用されています。

産業: 様々な医薬品の製剤に使用されます .

作用機序

イブプロフェンナトリウムは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することにより、その効果を発揮します。プロスタグランジンは、痛み、発熱、炎症の媒介物質です。 COXを阻害することで、イブプロフェンナトリウムはプロスタグランジンの産生を抑制し、痛みと炎症を軽減します .

類似化合物:

イブプロフェン: イブプロフェンナトリウムと比べて作用発現が遅い母体化合物です.

ナプロキセン: 抗炎症作用が類似していますが、作用時間が長い別のNSAIDです.

イブプロフェンナトリウムの独自性:

イブプロフェンナトリウムは、速効性と溶解度が向上したことから、NSAIDの中でも優れており、痛みと炎症の速やかな緩和のための貴重な選択肢となっています。

類似化合物との比較

Ibuprofen: The parent compound, which has a slower onset of action compared to ibuprofen sodium.

Naproxen: Another NSAID with similar anti-inflammatory properties but a longer duration of action.

Aspirin: An NSAID with a different mechanism of action, primarily used for its antiplatelet effects.

Uniqueness of this compound:

Faster Onset of Action: Due to its higher solubility, this compound is absorbed more quickly into the bloodstream, providing faster relief from symptoms.

Enhanced Solubility: The sodium salt form improves its solubility in water, making it more effective in certain formulations.

This compound stands out among NSAIDs for its rapid action and enhanced solubility, making it a valuable option for quick relief from pain and inflammation.

特性

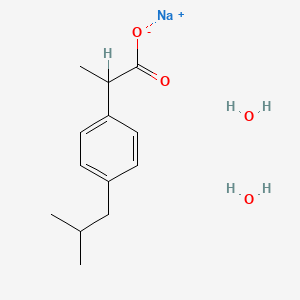

CAS番号 |

527688-20-6 |

|---|---|

分子式 |

C13H20NaO3 |

分子量 |

247.29 g/mol |

IUPAC名 |

sodium;2-[4-(2-methylpropyl)phenyl]propanoate;dihydrate |

InChI |

InChI=1S/C13H18O2.Na.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);;1H2 |

InChIキー |

SAEVWWQLQNPPIO-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].O.O.[Na+] |

正規SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.O.[Na] |

Key on ui other cas no. |

527688-20-6 |

関連するCAS |

15687-27-1 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-](/img/structure/B1264623.png)

![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)